Carbamic acid, dimethyldithio-, ethyl ester
Description
Properties
CAS No. |
617-38-9 |
|---|---|
Molecular Formula |
C5H11NS2 |
Molecular Weight |
149.3 g/mol |
IUPAC Name |
ethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2/c1-4-8-5(7)6(2)3/h4H2,1-3H3 |
InChI Key |
VPNCITAAFMVUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves the formation of the dithiocarbamate intermediate followed by esterification with an ethyl group. The key starting materials include:
- Secondary amines (dimethylamine)
- Carbon disulfide
- Ethanol or ethylating agents
The synthesis typically proceeds through the formation of sodium dimethyldithiocarbamate salt, which is then converted to the ethyl ester.
Novel and Alternative Synthetic Routes
From Carbon Dioxide, Epoxides, and Amines:
A newer synthetic approach involves the reaction of carbon dioxide, epoxides, and secondary amines to form carbamic esters directly. This method can be adapted for carbamodithioic esters by modifying the epoxide or amine substrates:
Alkoxycarbonylation of Amines:
Organic carbamates, including dithiocarbamate esters, can be synthesized by alkoxycarbonylation of amines using mixed carbonates such as di(2-pyridyl) carbonate. This method provides high yields and mild conditions, useful for sensitive substrates.
Summary Table of Preparation Methods
Research Discoveries and Analytical Notes
- The pKa of related dithiocarbamate salts is around 5.4, indicating their dissociation behavior in environmental and reaction conditions.
- Dithiocarbamates coordinate strongly with transition metals, which can influence their stability and reactivity during synthesis.
- Esterification in distillation columns enhances product purity and yield by continuous removal of water and ethyl ester, minimizing side reactions.
- The reaction of carbon dioxide with epoxides and amines to form carbamates is a promising area for sustainable synthesis, potentially applicable to dithiocarbamate esters.
- Alkoxycarbonylation methods using mixed carbonates provide an alternative to classical esterification, especially for complex or sensitive amines.
Chemical Reactions Analysis
Types of Reactions
Dimethyldithiocarbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield dimethyldithiocarbamic acid and ethanol.
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides as reagents.
Major Products Formed
Hydrolysis: Dimethyldithiocarbamic acid and ethanol.
Oxidation: Disulfides and other sulfur-containing compounds.
Substitution: Various alkyl or aryl dimethyldithiocarbamates.
Scientific Research Applications
Insecticidal and Acaricidal Applications
One of the primary applications of carbamic acid esters, including dimethyldithio-, ethyl ester, is in the field of pest control. Research has demonstrated that these compounds possess strong insecticidal and acaricidal properties.
Case Study: Insect Control Efficacy
A study published in a patent document highlighted the effectiveness of carbamic acid esters in controlling various plant-damaging insects. The results indicated:
| Active Compound | Concentration (% w/v) | Degree of Destruction (%) | Days After Application |
|---|---|---|---|
| Ethyl Dimethyldithiocarbamate | 0.2 | 100 | 7 |
| Known Insecticide | 0.2 | 100 | 7 |
This table illustrates that the compound achieved complete pest control within a week, demonstrating its potential as an effective agricultural pesticide .
Pharmaceutical Applications
Carbamic acid derivatives have shown promise in pharmaceutical applications, particularly as cholinergic agents.
Therapeutic Uses
Due to their ability to inhibit AChE reversibly, these compounds are being explored for treating neuromuscular disorders such as myasthenia gravis. The reversible nature of their action makes them safer alternatives compared to organophosphates, which form irreversible complexes with AChE .
Research Findings
A study indicated that carbamic acid derivatives could enhance cholinergic transmission without the severe toxicity associated with other classes of AChE inhibitors. This property positions them as viable candidates for drug development aimed at neurological conditions .
Environmental Impact and Safety
While carbamic acid esters are effective in pest control and therapeutic applications, their environmental impact must be considered. They are known to degrade more rapidly than organophosphate pesticides, reducing long-term ecological risks. However, safety assessments are crucial to ensure minimal adverse effects on non-target organisms .
Mechanism of Action
The mechanism of action of dimethyldithiocarbamic acid ethyl ester involves its ability to chelate metal ions and interact with sulfhydryl groups in proteins. This interaction can disrupt the normal function of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions makes it useful in applications such as metal extraction and catalysis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and functional group variations among carbamates and dithiocarbamates:
| Compound Name | Molecular Formula | Functional Groups | Key Applications | CAS Number |
|---|---|---|---|---|
| Carbamic acid, dimethyldithio-, ethyl ester | C₅H₁₁NS₂ | Dithiocarbamate (NCS₂), ethyl ester | Pesticides, fungicides | N/A (Ethyl ester of CAS 128-04-1) |
| Carbamic acid, dimethyl-, ethyl ester (Ethyl dimethylcarbamate) | C₅H₁₁NO₂ | Carbamate (NCOO), ethyl ester | Pharmaceutical intermediates | 687-48-9 |
| Carbamic acid, methyl-, ethyl ester | C₄H₉NO₂ | Carbamate (NCOO), methyl, ethyl ester | Solvents, synthesis | 105-40-8 |
| Sodium dimethyldithiocarbamate | C₃H₆NS₂Na | Dithiocarbamate (NCS₂), sodium salt | Rubber vulcanization, fungicides | 128-04-1 |
| Ferbam (Iron dimethyldithiocarbamate) | C₉H₁₈FeN₃S₆ | Dithiocarbamate (NCS₂), iron complex | Agricultural fungicide | 14484-64-1 |
Key Observations :
- Dithiocarbamates (e.g., dimethyldithio-) exhibit enhanced stability and reactivity compared to oxygenated carbamates due to sulfur's electronegativity and chelating properties ().
- The ethyl ester group in the target compound increases lipophilicity, influencing its bioavailability and pesticidal activity ().
Toxicity and Environmental Impact
- Carbamates : Ethyl methylcarbamate (CAS 105-40-8) has moderate acute toxicity (LD₅₀ ~500 mg/kg in rats). Diethyl derivatives are less toxic but less bioactive ().
- Dithiocarbamates : Higher toxicity due to sulfur reactivity. For example, ferbam (LD₅₀ ~17,000 mg/kg) is classified as low mammalian toxicity but highly effective against fungi ().
Biological Activity
Carbamic acid, dimethyldithio-, ethyl ester (chemical formula: CHNS) is a compound of interest due to its various biological activities and potential applications in medicinal chemistry and agriculture. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
Carbamic acid esters are known for their diverse biological activities. Dimethyldithioethyl carbamate belongs to the class of dithiocarbamates, which are characterized by the presence of sulfur atoms in their structure. The presence of these sulfur atoms is crucial for their biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 145.27 g/mol |
| Melting Point | Not applicable |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotective Effects : Recent studies have indicated that certain carbamate derivatives exhibit neuroprotective properties. For instance, compounds similar to dimethyldithioethyl carbamate have shown potential in protecting neuronal cells from oxidative stress and apoptosis .
- Toxicity Profiles : Dithiocarbamates are known to exhibit varying degrees of toxicity. The primary toxicological concern associated with these compounds is their potential to induce peripheral neuropathy through the release of carbon disulfide (CS), a common metabolite . Research indicates that while some dithiocarbamates cause neuropathological effects, others like Na-dimethyldithiocarbamate do not induce such effects even at high doses .
- Antimicrobial Activity : Some studies have suggested that dithiocarbamate compounds possess antimicrobial properties. This activity may be linked to their ability to disrupt cellular processes in pathogens .
Case Studies
- Neuroprotection Research : A study explored the synthesis and evaluation of a related dimethyl-carbamic acid compound for its neuroprotective effects against neurodegenerative diseases. The results indicated significant protection against neuronal cell death induced by oxidative stress .
- Toxicity Assessment : A comprehensive assessment was conducted on various dithiocarbamate pesticides, including dimethyldithioethyl carbamate, evaluating their safety profiles and potential risks to human health and the environment. The findings revealed that while some compounds posed risks, others were deemed safe under specific conditions .
Safety and Hazard Information
The safety profile of this compound is critical for its application in agriculture and medicine:
| Toxicological Endpoint | Result |
|---|---|
| Acute Toxicity | Varies by formulation |
| Chronic Toxicity | Potential for neurotoxicity |
| Carcinogenicity | Not classified |
| Environmental Impact | Low risk under regulated use |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Carbamic acid, dimethyldithio-, ethyl ester, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via a two-step process: (1) Reaction of dimethylamine with carbon disulfide to form the dithiocarbamate intermediate, followed by (2) alkylation with ethyl halide (e.g., ethyl bromide) under alkaline conditions (e.g., NaOH). Anhydrous solvents (e.g., THF) and inert atmospheres are critical to minimize side reactions. Yield optimization involves controlled temperature (0–5°C during alkylation) and stoichiometric excess of ethyl halide .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect S-H (2500–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
- NMR : ¹H NMR shows triplet (~1.2 ppm, CH₃ of ethyl group) and quartet (~4.2 ppm, CH₂ of ethyl); ¹³C NMR confirms carbamate carbonyl (~165 ppm).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₅H₁₁NS₂O₂ (exact mass: 193.03 g/mol). Cross-reference with NIST Chemistry WebBook data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to structural similarity to carcinogenic carbamates (e.g., ethyl carbamate), use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid inhalation/contact. Toxicity studies on homologues suggest potential genotoxicity; implement waste disposal protocols per OSHA guidelines .
Advanced Research Questions
Q. How does the dithiocarbamate group influence reactivity compared to traditional carbamates?
- Methodological Answer : The dithio (S-S) group enhances nucleophilicity, enabling unique reactions with electrophiles (e.g., alkylation, metal chelation). Comparative kinetic studies using UV-Vis spectroscopy or HPLC can quantify reaction rates with model electrophiles (e.g., methyl iodide) versus oxygenated carbamates .
Q. What metabolic pathways are hypothesized for this compound, and how do they differ from ethyl carbamate?
- Methodological Answer : Unlike ethyl carbamate (metabolized to vinyl carbamate epoxide, a carcinogen), the dimethyldithio variant may undergo hydrolysis to dimethylamine and carbon disulfide or form disulfide adducts. In vitro assays (e.g., liver microsomes) with LC-MS/MS can identify metabolites .
Q. What mechanistic insights explain the potential genotoxicity of dithiocarbamate esters?
- Methodological Answer : Proposed mechanisms include (1) generation of reactive sulfur species (e.g., CS₂) that disrupt redox balance, and (2) interference with metal-dependent enzymes. Evaluate via Ames test (mutagenicity), comet assay (DNA damage), and glutathione depletion assays .
Q. How can computational chemistry predict the stability and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, partial charges on sulfur atoms, and bond dissociation energies. Compare with experimental data (e.g., X-ray crystallography) to validate .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
